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Compound of Interest

Compound Name: Anticancer agent 191

Cat. No.: B12377165

For Immediate Release

Kuopio, Finland — A novel anticancer agent, designated 191, has demonstrated a promising
dual-action mechanism that overcomes multidrug resistance (MDR) in cancer cells. This in-
depth guide provides a technical overview of its core mechanisms, supported by quantitative
data, detailed experimental protocols, and visual representations of the involved signaling
pathways.

Anticancer agent 191, a derivative of probenecid, functions as a cancer cell-targeted inhibitor
of critical efflux pumps and as an inducer of oxidative stress, leading to enhanced apoptosis
when used in combination with conventional chemotherapeutics.

Core Mechanisms of Action

Anticancer agent 191 exhibits a two-pronged attack on cancer cells:

e Inhibition of Efflux Pumps: The agent is designed to target and inhibit the function of P-
glycoprotein (P-gp), breast cancer resistance protein (BCRP), and various multidrug
resistance proteins (MRPSs).[1][2] These pumps are a primary cause of MDR, as they actively
expel chemotherapeutic drugs from cancer cells, reducing their efficacy. By blocking these
pumps, Anticancer agent 191 increases the intracellular concentration and retention of co-
administered drugs like vinblastine.[1]
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 Induction of Oxidative Stress: The compound potentiates the apoptosis-inducing effects of
chemotherapeutics by elevating oxidative stress within cancer cells.[1] A metabolomic study
has revealed that Anticancer agent 191, in combination with vinblastine, hinders the
transport of essential amino acids required for the synthesis of glutathione (GSH), a key
endogenous antioxidant.[1] The resulting depletion of GSH renders cancer cells more
susceptible to oxidative damage and subsequent apoptosis.

Quantitative Data Summary

The efficacy of Anticancer agent 191 in enhancing the effects of vinblastine (VBL) has been
quantified in various cancer cell lines. The novel amino acid derivative of probenecid (referred
to as compound 2) significantly increased VBL exposure in triple-negative human breast cancer
cells (MDA-MB-231) and human glioma cells (U-87 MG).[1] However, this effect was not
observed in estrogen receptor-positive human breast cancer cells (MCF-7).[1] Despite this, the
combination therapy demonstrated greater cytotoxicity in MCF-7 cells, an effect attributed to
increased oxidative stress.[1]

cell Line Fold Increase in Primary Mechanism of
Vinblastine Exposure Enhanced Cytotoxicity
MDA-MB-231 10-68 times Efflux Pump Inhibition
U-87 MG 2-5 times Efflux Pump Inhibition
MCF-7 No significant increase Increased Oxidative Stress

Experimental Protocols
Vinblastine Accumulation Assay

To determine the effect of Anticancer agent 191 on the intracellular accumulation of

vinblastine, the following protocol was utilized:

e Cell Culture: Human cancer cell lines (MDA-MB-231, U-87 MG, and MCF-7) were cultured in
appropriate media until reaching 80-90% confluency.

o Treatment: Cells were pre-incubated with Anticancer agent 191 (Compound 2) at a
specified concentration for a designated period.
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 Vinblastine Exposure: Following pre-incubation, vinblastine was added to the culture media
at a known concentration and incubated for a set time.

» Cell Lysis and Extraction: Cells were washed with ice-cold phosphate-buffered saline (PBS)
to remove extracellular drug, followed by cell lysis using a suitable buffer. The intracellular
contents were then extracted.

» Quantification: The intracellular concentration of vinblastine was quantified using high-
performance liquid chromatography (HPLC) or a similar sensitive analytical technique.

Cytotoxicity Assay (MTT Assay)

The potentiation of vinblastine's cytotoxicity by Anticancer agent 191 was assessed using the
MTT assay:

o Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density and
allowed to adhere overnight.

e Drug Treatment: Cells were treated with varying concentrations of vinblastine alone,
Anticancer agent 191 alone, or a combination of both.

 Incubation: The treated cells were incubated for a period of 48-72 hours.

o MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
was added to each well and incubated to allow for the formation of formazan crystals by
viable cells.

e Solubilization and Measurement: The formazan crystals were solubilized with a suitable
solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a
microplate reader. The cell viability was calculated relative to untreated control cells.

Metabolomic Analysis for Oxidative Stress

The impact of the combination therapy on cellular metabolism and oxidative stress was
investigated as follows:

o Cell Treatment: Cancer cells were treated with vinblastine, Anticancer agent 191, or the
combination for a specified duration.
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» Metabolite Extraction: Intracellular metabolites were extracted using a cold solvent mixture
(e.g., methanol/water).

» Metabolite Profiling: The extracted metabolites were analyzed using liquid chromatography-
mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify
and quantify changes in the levels of amino acids and other metabolites related to

glutathione synthesis.

o Data Analysis: Statistical analysis was performed to identify significant changes in metabolite
levels between different treatment groups, providing insights into the metabolic pathways
affected.

Visualizing the Mechanism of Action

To further elucidate the complex interactions and pathways involved in the action of
Anticancer agent 191, the following diagrams have been generated.

Cancer Cell

Inhibits Transport

Oxidative Stress Pathway
Anticancer Agent 191
—, leutralizes
Amino Acids Glutathione (GSH) Reactive Oxygen
Inhibits (Glutamate, Cysteine, Glycine) (Antioxidant) Species (ROS) Apoptosis
x 1
Efflux Pumps
(P-gp, BCRP, MRPs)
ters cell
blastine (i ;N L Microtubule Disruption

Click to download full resolution via product page

Caption: Dual mechanism of Anticancer Agent 191.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b12377165?utm_src=pdf-body
https://www.benchchem.com/product/b12377165?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377165?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Seed Cancer Cells Incubate for Formazan
in 96-well plate

Crystal Formation

Treat with:
- Vinblastine alone
- Agent 191 alone
- Combination

l

Incubate for 48-72h

'

Add MTT Reagent

forazan

Solubilize Crystals
(e.g., with DMSO)

l

Measure Absorbance
(Plate Reader)

.

Calculate Cell Viability
(IC50 values)

Click to download full resolution via product page

Caption: Workflow for assessing cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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